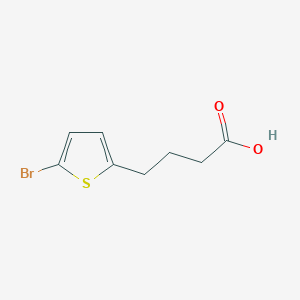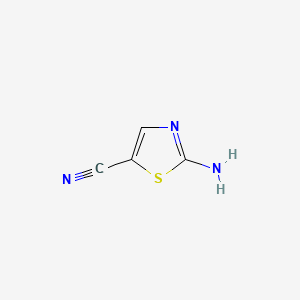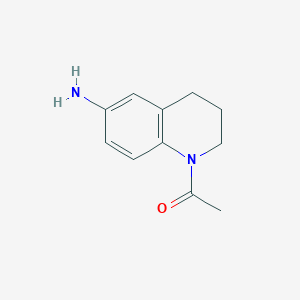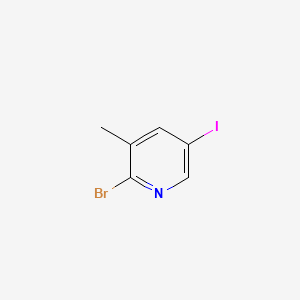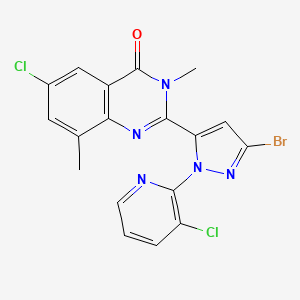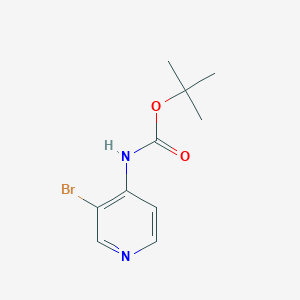
tert-Butyl (3-bromopyridin-4-yl)carbamate
概要
説明
tert-Butyl (3-bromopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl (3-bromopyridin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of pyridine followed by the introduction of the tert-butyl carbamate group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and subsequent carbamate formation using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (3-bromopyridin-4-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridine N-oxides or reduction reactions to form dehalogenated products.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
科学的研究の応用
Chemistry: tert-Butyl (3-bromopyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced materials .
作用機序
The mechanism of action of tert-Butyl (3-bromopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the carbamate group. The bromine atom can act as a leaving group in substitution reactions, while the carbamate group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in organic synthesis and medicinal chemistry .
類似化合物との比較
- tert-Butyl (3-bromopyridin-2-yl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (3-chloropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (3-bromopyridin-4-yl)carbamate is unique due to the position of the bromine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo.
- tert-Butyl (3-bromopyridin-2-yl)carbamate has the bromine atom at a different position, leading to variations in its chemical behavior and applications.
- tert-Butyl (5-bromopyridin-3-yl)carbamate has a similar structure but with the bromine atom at the 5-position, affecting its reactivity and potential uses.
- tert-Butyl (3-chloropyridin-4-yl)carbamate has a chlorine atom instead of bromine, which can result in different reactivity and applications due to the different properties of chlorine compared to bromine .
特性
IUPAC Name |
tert-butyl N-(3-bromopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPLNTUECLIOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443829 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257937-08-9 | |
| Record name | tert-Butyl (3-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


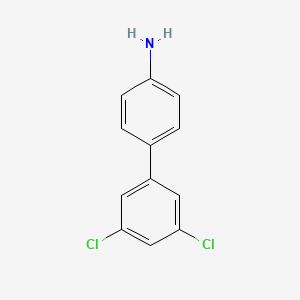
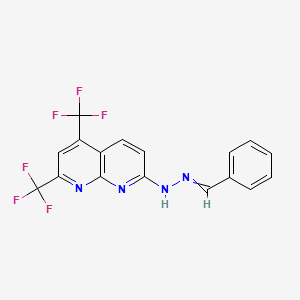
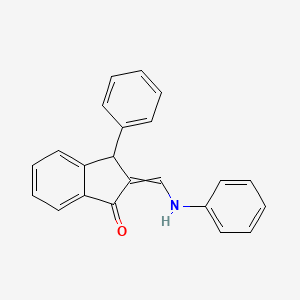



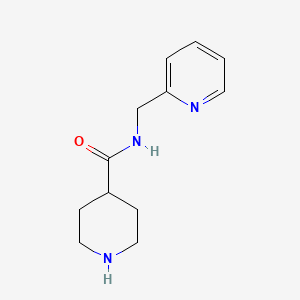
![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)
